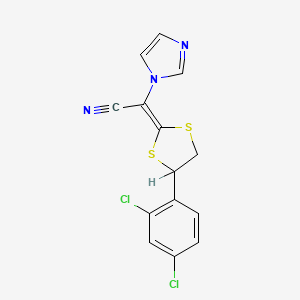

(Rac)-Luliconazole

説明

特性

IUPAC Name |

(2E)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOBBFIOAEMLL-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101530-21-6 | |

| Record name | Luliconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LULICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JA16R08FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Luliconazole's Mechanism of Action on Ergosterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luliconazole, a potent imidazole antifungal agent, exerts its therapeutic effect by disrupting the fungal cell membrane's integrity. This in-depth technical guide delineates the core mechanism of action of Luliconazole, focusing on its stereospecific interaction with and inhibition of the ergosterol biosynthesis pathway. We will explore the quantitative measures of its inhibitory activity, provide detailed experimental protocols for assessing its efficacy, and visualize the key pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and research.

Introduction: The Role of Ergosterol in Fungal Cell Viability

The fungal cell membrane is a critical structure that maintains cellular integrity, regulates the passage of ions and molecules, and serves as a platform for essential enzymes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. Ergosterol plays a vital role in maintaining the fluidity, permeability, and structural integrity of the fungal membrane. The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal therapies. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death or growth inhibition.

Luliconazole is a topical antifungal drug that belongs to the azole class of antifungals. It is the active R-enantiomer of its parent compound and exhibits potent activity against a broad spectrum of pathogenic fungi, including dermatophytes of the Trichophyton genus.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action of Luliconazole is the inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51)[1][2][3][4][5][6]. This enzyme is a member of the cytochrome P450 superfamily and is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol[1][3][4][5].

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, Luliconazole effectively blocks its catalytic activity. This inhibition leads to two major downstream consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of functional lanosterol 14α-demethylase halts the production of ergosterol. The resulting ergosterol-deficient cell membranes become more permeable and lose their structural integrity, leading to leakage of essential cellular components and ultimately cell lysis[3][4].

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes an accumulation of lanosterol and other 14α-methylated sterol precursors within the cell. These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function, which contributes significantly to the antifungal effect[3].

Stereospecificity of Luliconazole

The prompt specified "(Rac)-Luliconazole," which refers to a racemic mixture of its stereoisomers. However, research has demonstrated that the antifungal activity of luliconazole resides almost exclusively in the R-enantiomer[2]. The corresponding (S)-enantiomer is largely inactive, indicating a highly specific interaction between the R-enantiomer and the active site of the fungal lanosterol 14α-demethylase[2]. Therefore, for the remainder of this guide, "Luliconazole" will refer to the active R-enantiomer.

Quantitative Data: Inhibitory Potency of Luliconazole

| Compound | Assay Type | Organism | Metric | Value | Reference |

| Luliconazole (NND-502) | Ergosterol biosynthesis in cell-free extract | Candida albicans | Relative Potency | 2.5x more effective than lanoconazole | [2] |

| Luliconazole (NND-502) | Ergosterol biosynthesis in cell-free extract | Candida albicans | Relative Potency | 28x more effective than bifonazole | [2] |

| (S)-enantiomer of Luliconazole | Ergosterol biosynthesis in cell-free extract | Candida albicans | Activity | Inactive | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of Luliconazole on ergosterol synthesis.

Preparation of Fungal Microsomes for Lanosterol 14α-Demethylase Assay

This protocol is adapted for the preparation of microsomes from fungal cells, such as Candida albicans or Trichophyton rubrum, which are a rich source of lanosterol 14α-demethylase.

Materials:

-

Fungal cell culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 1 mM PMSF)

-

Glass beads (0.5 mm diameter)

-

Centrifuge and ultracentrifuge

-

Homogenizer (e.g., Bead beater)

-

Bradford reagent for protein quantification

Procedure:

-

Cell Culture and Harvest: Grow fungal cells to mid-log phase in an appropriate liquid medium. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Transfer the cell suspension to a bead beater tube with an equal volume of glass beads. Homogenize the cells with several short bursts of 30 seconds, with cooling on ice for 1 minute between bursts.

-

Removal of Cell Debris: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell walls, nuclei, and mitochondria.

-

Microsome Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the microsomal fraction.

-

Washing and Storage: Discard the supernatant and gently wash the microsomal pellet with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA). Resuspend the pellet in a small volume of storage buffer (e.g., lysis buffer with 20% glycerol) and store at -80°C until use.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using the Bradford assay.

Lanosterol 14α-Demethylase Inhibition Assay

This assay measures the inhibition of lanosterol 14α-demethylase activity in the prepared fungal microsomes.

Materials:

-

Fungal microsomal preparation

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Luliconazole (inhibitor)

-

Organic solvent (e.g., hexane or ethyl acetate) for extraction

-

HPLC system with a UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specific amount of microsomal protein (e.g., 0.5 mg/mL), and varying concentrations of Luliconazole (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1%). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding lanosterol (e.g., 50 µM) and NADPH (e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., methanolic KOH). Extract the sterols by adding an equal volume of an organic solvent, vortexing, and centrifuging to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute the residue in the HPLC mobile phase. Analyze the sample by HPLC to quantify the amount of remaining lanosterol or the formation of the demethylated product.

-

Data Analysis: Calculate the percentage of inhibition for each Luliconazole concentration compared to a control without the inhibitor. Determine the IC50 value, which is the concentration of Luliconazole that causes 50% inhibition of the enzyme activity.

Quantification of Ergosterol in Fungal Cells

This protocol describes the extraction and quantification of total ergosterol from fungal cells treated with Luliconazole.

Materials:

-

Fungal cell culture

-

Luliconazole

-

25% alcoholic potassium hydroxide solution

-

n-Heptane

-

Sterile water

-

HPLC system with a UV detector

Procedure:

-

Cell Treatment: Grow fungal cells in a suitable liquid medium to a specific density. Add varying concentrations of Luliconazole and incubate for a defined period (e.g., 24 hours).

-

Cell Harvest and Saponification: Harvest a fixed amount of cells by centrifugation. Add the alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Ergosterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol into the n-heptane layer.

-

Sample Preparation for HPLC: Carefully transfer the upper n-heptane layer to a clean tube and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a known volume of the HPLC mobile phase (e.g., methanol).

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Detect ergosterol by its absorbance at 282 nm.

-

Quantification: Calculate the ergosterol content based on a standard curve generated with known concentrations of pure ergosterol. Determine the percentage reduction in ergosterol content in Luliconazole-treated cells compared to untreated controls.

Visualizations: Pathways and Workflows

Ergosterol Biosynthesis Pathway and Luliconazole Inhibition

Caption: Ergosterol biosynthesis pathway highlighting Luliconazole's inhibition of lanosterol 14α-demethylase.

Experimental Workflow: Lanosterol 14α-Demethylase Inhibition Assay

Caption: Workflow for the in vitro lanosterol 14α-demethylase inhibition assay.

Experimental Workflow: Cellular Ergosterol Quantification

Caption: Workflow for quantifying ergosterol content in Luliconazole-treated fungal cells.

Conclusion

This compound, and more specifically its active R-enantiomer, is a highly potent inhibitor of fungal ergosterol biosynthesis. Its targeted action against lanosterol 14α-demethylase leads to a cascade of events, including ergosterol depletion and the accumulation of toxic sterols, which ultimately compromise the fungal cell membrane and inhibit fungal growth. The quantitative data, though limited in terms of direct enzyme inhibition constants, clearly demonstrates its superior potency compared to other azole antifungals. The detailed experimental protocols provided herein offer a robust framework for further investigation into the precise molecular interactions and cellular consequences of Luliconazole treatment. The continued study of its mechanism of action is crucial for optimizing its clinical use and for the development of next-generation antifungal agents to combat the growing challenge of fungal resistance.

References

- 1. Inhibition of sterol 14 alpha-demethylation of Candida albicans with NND-502, a novel optically active imidazole antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Luliconazole Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, separation, and characterization of luliconazole and its stereoisomers. Luliconazole, a potent antifungal agent, possesses a unique chemical structure with one chiral center and a carbon-carbon double bond, giving rise to four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active isomer is the (R,E)-form, making stereoselective synthesis and robust analytical characterization critical in its development and quality control.

Synthesis of Luliconazole Stereoisomers

The synthesis of luliconazole can be approached through various routes, including chemoenzymatic methods and stereoselective chemical syntheses designed to maximize the yield of the desired (R,E)-isomer while minimizing the formation of other stereoisomers.

A common synthetic pathway involves the reaction of (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate with carbon disulfide and imidazolyl acetonitrile.[1] Another approach is a chemoenzymatic synthesis that utilizes lipases for the kinetic resolution of a racemic intermediate to obtain an enantiomerically pure precursor for luliconazole synthesis.[2] This method is highlighted for being more environmentally friendly.[2]

Experimental Protocol: Chemoenzymatic Synthesis of Luliconazole [2]

-

Reduction of α-chloroketone: 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one is reduced using sodium borohydride in methanol to yield racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

Acetylation: The racemic alcohol is acetylated using acetic anhydride, 4-dimethylaminopyridine (DMAP), and triethylamine to produce racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.

-

Enzymatic Kinetic Resolution: The racemic acetate undergoes hydrolytic kinetic resolution using a lipase, such as Novozym 435®, in a phosphate buffer (pH 7). This selectively hydrolyzes the (R)-acetate, yielding (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess (>99%).

-

Mesylation: The resulting (S)-β-halohydrin is reacted with methanesulfonyl chloride to form the corresponding mesylate.

-

Final Condensation: The mesylated intermediate is then reacted with 1-cyanomethylimidazole to yield (R,E)-luliconazole.

A process for preparing the E-isomer of Luliconazole substantially free of the Z-isomer involves treatment with hydrobromic acid at an elevated temperature.[3]

Separation and Purification of Stereoisomers

The separation of luliconazole stereoisomers is a critical step in ensuring the purity of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for this purpose.

2.1. High-Performance Liquid Chromatography (HPLC)

Normal phase HPLC is effective for determining the enantiomeric purity of luliconazole.[4] A common method involves the use of a chiral stationary phase to separate the different stereoisomers.

Experimental Protocol: HPLC for Enantiomeric Purity [4]

-

Column: Phenomenex Cellulose 1 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane: Ethanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: Room temperature

-

Injection Volume: 10 µL

-

Detection Wavelength: 215 nm

-

Run Time: 60 min

This method can effectively separate the Z-isomer from the active E-isomer, with the purity of luliconazole being reported as high as 99.83%.[4]

2.2. Supercritical Fluid Chromatography (SFC)

SFC is a novel and efficient technique for the separation of all four stereoisomers of luliconazole (RZ, SZ, RE, and SE).[5][6] This method offers advantages in terms of speed and reduced solvent consumption.[7]

Experimental Protocol: SFC for Stereoisomer Separation [5][6]

-

Column: Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm)

-

Mobile Phase: CO₂: Isopropanol (80:20, v/v)

-

Flow Rate: 4.0 mL/min

-

Back Pressure: 100 bar

-

Temperature: 40 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

Under these conditions, a consistent elution order of RZ > SZ > RE > SE has been observed, with analytical separation (Rs > 1.5) achieved within 5 minutes.[5][6]

Characterization of Luliconazole Stereoisomers

The structural elucidation and confirmation of luliconazole and its stereoisomers are performed using a combination of spectroscopic and crystallographic techniques.

3.1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of luliconazole.[8] The ¹H NMR spectrum of luliconazole hydrochloride shows characteristic peaks corresponding to the protons in the molecule.[9]

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of luliconazole, further confirming its identity.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the luliconazole molecule.[8]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of luliconazole, including its absolute configuration.[10][11][12][13] The crystal structure reveals that the dithiolane ring adopts an envelope conformation.[10][11][13]

Table 1: Summary of Analytical Characterization Data

| Technique | Parameter | Observation | Reference |

| HPLC | Purity | 99.83% | [4] |

| Z-isomer limit | NMT 0.15% | [4] | |

| SFC | Elution Order | RZ > SZ > RE > SE | [5][6] |

| Resolution (Rs) | > 1.5 | [5][6] | |

| ¹H NMR | Luliconazole HCl peaks | 4.12-4.25, 5.87, 7.52-7.78, 7.99, 9.39 ppm | [9] |

| X-ray Crystal | Dithiolane Ring | Envelope conformation | [10][11][13] |

| Structure | Configuration | (R) at the asymmetric center | [10] |

Biological Activity and Mechanism of Action

Luliconazole is a broad-spectrum antifungal agent effective against a variety of fungi, particularly dermatophytes like Trichophyton rubrum and Epidermophyton floccosum.[4][14] Its mechanism of action involves the inhibition of the enzyme lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] The R-enantiomer exhibits more potent antifungal activity than the racemic mixture.[14]

Table 2: In Vitro Antifungal Activity of Luliconazole

| Fungal Species | MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 0.00012 - 0.004 | [15] |

| Trichophyton mentagrophytes | 0.00024 - 0.002 | [15] |

| Candida albicans | 0.031 - 0.25 | [15] |

| Aspergillus spp. | 0.098 (GM MIC) | [16] |

Visualizations

Diagram 1: Chemoenzymatic Synthesis Workflow

Caption: Workflow for the chemoenzymatic synthesis of (R,E)-luliconazole.

Diagram 2: Luliconazole Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by luliconazole.

References

- 1. CN105566309A - Method for synthesizing Luliconazole - Google Patents [patents.google.com]

- 2. air.unimi.it [air.unimi.it]

- 3. “Process For The Preparation Of Luliconazole” [quickcompany.in]

- 4. ijsdr.org [ijsdr.org]

- 5. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. youtube.com [youtube.com]

- 8. doaj.org [doaj.org]

- 9. WO2016092478A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. library.kab.ac.ug [library.kab.ac.ug]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure of luliconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Luliconazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luliconazole, a potent antifungal agent of the imidazole class, is a chiral molecule with a stereocenter and a double bond, giving rise to four distinct stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacological activity of luliconazole is exclusively attributed to the (R,E)-isomer, which is the active pharmaceutical ingredient (API) in clinical use. The remaining isomers—(S,E), (R,Z), and (S,Z)—are considered impurities and are biologically inactive.[1] A thorough understanding of the distinct chemical and physical properties of each isomer is critical for drug development, formulation, and quality control to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known chemical and physical properties of luliconazole and its isomers, details of experimental protocols for their separation and characterization, and a discussion of their differential biological activities.

Introduction to Luliconazole and its Stereoisomers

Luliconazole's chemical structure, (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile, features a chiral center at the C4 position of the dithiolane ring and a C=C double bond, resulting in geometric (E/Z) and optical (R/S) isomerism.[1] The four possible stereoisomers are:

-

Luliconazole ((R,E)-isomer): The biologically active enantiomer.

-

(S,E)-isomer: The enantiomer of luliconazole.

-

(R,Z)-isomer: A diastereomer of luliconazole.

-

(S,Z)-isomer: The enantiomer of the (R,Z)-isomer and a diastereomer of luliconazole.

The stereoselective synthesis of luliconazole aims to maximize the yield of the desired (R,E)-isomer while minimizing the formation of the other three.[1]

Chemical and Physical Properties

A comprehensive comparison of the physicochemical properties of all four luliconazole isomers is crucial for developing robust analytical methods for their separation and quantification. While extensive data is available for the active (R,E)-isomer, information on the other isomers is limited as they are primarily considered process-related impurities.

General Properties

| Property | (R,E)-Luliconazole | (S,E)-isomer | (R,Z)-isomer | (S,Z)-isomer |

| Molecular Formula | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ |

| Molecular Weight | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol [2] | 354.28 g/mol |

| Appearance | White to off-white solid | Data not available | White powder[2] | Data not available |

Thermal and Optical Properties

| Property | (R,E)-Luliconazole | (S,E)-isomer | (R,Z)-isomer | (S,Z)-isomer |

| Melting Point | 152-156 °C[3] | Data not available | 111.9-113.8 °C[2] | Data not available |

| Optical Rotation | Dextrorotatory (+)[4] | Levorotatory (-)[4] | Dextrorotatory (+)[4] | Levorotatory (-)[4] |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

Solubility and Partition Coefficient

| Solvent | Solubility of (R,E)-Luliconazole |

| Water | Poorly soluble[5] |

| N,N-dimethylformamide | Freely soluble[3] |

| Acetonitrile | Soluble[3] |

| Ethanol | Soluble[3] |

| Methanol | Soluble[6] |

| DMSO | Soluble[6] |

The partition coefficient (Log P) for luliconazole is approximately 3.770, indicating its lipophilic nature.[3]

Acidity Constant (pKa)

An experimental pKa value for luliconazole and its isomers is not widely reported. A predicted pKa for the strongest basic site of luliconazole is 6.34.[7]

Experimental Protocols

Accurate and precise analytical methods are essential for the separation and quantification of luliconazole isomers in bulk drug substances and pharmaceutical formulations.

Supercritical Fluid Chromatography (SFC) for Isomer Separation

SFC is a powerful technique for the separation of chiral compounds and has been successfully applied to resolve all four stereoisomers of luliconazole.[4]

-

Instrumentation: Supercritical Fluid Chromatography system with a photodiode array (PDA) detector.

-

Column: Chiralpak IH (amylose tris[(S)-α-methylbenzyl carbamate]) (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of supercritical CO₂ and an organic modifier (e.g., methanol, ethanol, or isopropanol). An optimal separation was achieved with CO₂:isopropanol (80:20, v/v).[4]

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 40 °C.

-

Back Pressure: 100 bar.

-

Detection: 225 nm.

-

Elution Order: A consistent elution order of RZ > SZ > RE > SE was observed.[4]

Figure 1: Workflow for the separation of luliconazole isomers by SFC.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Normal-phase HPLC is a common method for determining the enantiomeric purity of luliconazole.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase column, such as Phenomenex Cellulose-1 (250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

Detection: 215 nm.[4]

Spectroscopic and Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of luliconazole and its degradation products.[1] Comparative analysis of the NMR spectra of the four isomers can help in their identification and structural confirmation.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to distinguish between enantiomers, as they exhibit mirror-image CD spectra. This technique is valuable for confirming the absolute configuration of the separated isomers.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure and absolute configuration of the crystalline solid. The crystal structure of the active (R,E)-isomer has been reported.

-

Melting Point Determination: The melting point is a key physical property for identification and purity assessment. This is typically determined using a capillary melting point apparatus.[3]

Biological Activity and Signaling Pathway

The antifungal activity of luliconazole is highly stereospecific, with the (R,E)-isomer being the sole active agent. The other isomers, (S,E), (R,Z), and (S,Z), are considered biologically inactive.[1]

Mechanism of Action

Luliconazole, like other imidazole antifungals, targets the fungal cell membrane. Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[7] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Figure 2: Signaling pathway of luliconazole's antifungal activity.

Conclusion

The stereoisomers of luliconazole possess distinct physical and chemical properties. A comprehensive understanding and characterization of each isomer are paramount for the development of safe and effective luliconazole drug products. The (R,E)-isomer is the sole contributor to the antifungal efficacy, while the other isomers are considered impurities that must be controlled within strict limits. The analytical methods outlined in this guide, particularly supercritical fluid chromatography, provide robust means for the separation and quantification of all four stereoisomers. Further research to fully characterize the physical properties of the (S,E), (R,Z), and (S,Z) isomers would be beneficial for the development of comprehensive impurity reference standards.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Luliconazole-Z-Isomer - Analytica Chemie [analyticachemie.in]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. impactfactor.org [impactfactor.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. WO2021019310A1 - Process for the preparation of luliconazole - Google Patents [patents.google.com]

(Rac)-Luliconazole: A Comprehensive Technical Guide to Structural Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation and confirmation of (Rac)-Luliconazole, a broad-spectrum imidazole antifungal agent. The document details the key analytical techniques employed, presents quantitative data in a structured format, and outlines detailed experimental protocols. Visualizations of the experimental workflow and the compound's mechanism of action are also provided to facilitate a deeper understanding.

Spectroscopic and Crystallographic Data

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular architecture of the compound.

Table 1: Quantitative Spectroscopic and Crystallographic Data for Luliconazole

| Technique | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) | Data not available in the searched sources |

| Multiplicity | Data not available in the searched sources | |

| Coupling Constant (J) | Data not available in the searched sources | |

| ¹³C NMR | Chemical Shift (δ) | Data not available in the searched sources |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 355.1 [M+H]⁺[1] |

| Infrared (IR) Spectroscopy | C-H Aromatic stretch | 3039.52 cm⁻¹[2] |

| C≡N stretching | 2201.52 cm⁻¹[2] | |

| C=C stretching | 1586.54 cm⁻¹[2] | |

| N-H Bend (Secondary amine) | 1556.43 & 1511.48 cm⁻¹[2] | |

| C-N stretch (aromatic amine) | 1370.26 cm⁻¹[2] | |

| C-N stretch (aliphatic amine) | 1059.67 cm⁻¹[2] | |

| C-Cl Stretching | 790.96 cm⁻¹[2] | |

| X-ray Crystallography | Melting Point | 149-151 °C[2][3] |

Note: The provided spectroscopic data is for Luliconazole. While the prompt specifies this compound, the available literature primarily focuses on the active (R)-enantiomer. Specific data for the racemic mixture was not found in the searched sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of this compound. The following sections outline the standard experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatograph (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

If using LC-MS, ensure the sample is filtered through a 0.22 µm syringe filter.

LC-MS Analysis:

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used for azole antifungals.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Mass Range: Scan from m/z 50 to 500.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of different parts of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

-

Compare the obtained spectrum with reference spectra if available.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Crystal Growth:

-

Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone).

-

Slowly evaporate the solvent at room temperature or use other crystallization techniques like vapor diffusion or cooling crystallization to obtain single crystals of suitable quality.

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using least-squares methods against the experimental diffraction data.

Visualizations

The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and its mechanism of action.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Mechanism of action of Luliconazole targeting fungal ergosterol biosynthesis.

References

In-vitro Antifungal Spectrum of (Rac)-Luliconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luliconazole, a novel imidazole antifungal agent, has demonstrated potent and broad-spectrum in-vitro activity against a wide range of pathogenic fungi. It is the R-enantiomer of lanoconazole, a racemic mixture, and exhibits greater antifungal potency.[1][2][3] The S-enantiomer of luliconazole is reported to be inactive.[2] This technical guide provides a comprehensive overview of the in-vitro antifungal spectrum of luliconazole, detailing its minimum inhibitory concentrations (MICs) against various fungal species, the experimental protocols for susceptibility testing, and its mechanism of action. While the topic specifies "(Rac)-Luliconazole," the vast majority of published research and clinical use focuses on the active R-enantiomer, Luliconazole. Therefore, the data presented herein pertains to Luliconazole.

Quantitative In-vitro Susceptibility Data

The in-vitro efficacy of luliconazole has been extensively evaluated against a diverse array of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a comparative look at its activity.

Table 1: In-vitro Activity of Luliconazole against Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 320 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.00022 | [4] |

| 59 | 0.00012–0.004 | - | 0.001 | - | [1] | |

| 10 | ≤0.00012–0.0005 | - | - | - | [5] | |

| Trichophyton mentagrophytes | 320 | 0.00012–0.0025 | 0.00025 | 0.0005 | 0.000265 | [4] |

| 26 | 0.00024–0.002 | - | 0.001 | - | [1] | |

| 10 | 0.00025–0.001 | - | - | - | [5] | |

| Trichophyton tonsurans | 1 | 0.000125 | - | - | - | [4] |

| 10 | 0.0005–0.002 | - | - | - | [5] | |

| Epidermophyton floccosum | 1 | 0.000125 | - | - | - | [4] |

| 1 | 0.001 | - | - | - | [1] |

Table 2: In-vitro Activity of Luliconazole against Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Candida albicans | 10 | 0.031–0.13 | - | - | - | [5] |

| 5 | 0.031–0.25 | - | - | - | [1] | |

| 26 | 0.007–2 | - | - | - | ||

| Candida glabrata | 5 | 0.007–2 | - | - | 0.85 | [6] |

| Candida kefyr | 3 | 0.007–2 | - | - | 1.14 | [6] |

| Pichia kudriavzevii (C. krusei) | 1 | 0.007–2 | - | - | - | [6] |

| Candida stellatoidea | 1 | 0.007–2 | - | - | - | [6] |

| All Candida isolates | 17 | - | - | - | 0.133 |

Table 3: In-vitro Activity of Luliconazole against Aspergillus Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 101 | ≤0.0004–0.125 | 0.002 | 0.015 | - | [7][8] |

| Aspergillus niger complex (clinical) | 37 | 0.00024–0.125 | 0.00195 | 0.125 | 0.00295 | [9] |

| All Aspergillus isolates | - | - | - | - | 0.098 | [3] |

Experimental Protocols

The in-vitro antifungal susceptibility testing of luliconazole is predominantly conducted following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi and M27-A3/M60 for Yeasts)

This is the most frequently cited method for determining the MIC of luliconazole.[1][3][6]

-

Preparation of Luliconazole Stock Solution: Luliconazole is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Two-fold serial dilutions of the luliconazole stock solution are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS buffer to a pH of 7.0).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar, such as Sabouraud dextrose agar. For filamentous fungi, conidial suspensions are prepared and adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL). For yeasts, cell suspensions are adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation of Microdilution Plates: 96-well microdilution plates are filled with the diluted luliconazole solutions, and then the fungal inoculum is added to each well.

-

Incubation: The plates are incubated at a controlled temperature, typically 35°C. The incubation period varies depending on the fungus: 24-48 hours for Candida species and 48-96 hours or longer for dermatophytes and Aspergillus species.[2][3]

-

MIC Determination: The MIC is the lowest concentration of luliconazole that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well. The endpoint can be determined visually or spectrophotometrically.[10]

Agar Dilution Method (for Malassezia species)

Due to the specific growth requirements of Malassezia species, an agar dilution method is often employed.

-

Medium Preparation: A suitable medium, such as Dixon's or Leeming-Notman agar, is prepared.

-

Incorporation of Luliconazole: Luliconazole is incorporated into the molten agar at various concentrations.

-

Inoculation: The fungal suspension is spotted onto the surface of the agar plates.

-

Incubation: Plates are incubated at 30-32°C for a sufficient duration to allow for growth on the control plate.

-

MIC Determination: The MIC is the lowest concentration of luliconazole that prevents visible growth of the fungus.

Visualizations

Mechanism of Action of Luliconazole

Luliconazole, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for maintaining cell integrity and function.[8][11][12][13] The primary target is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.

Caption: Luliconazole inhibits ergosterol biosynthesis.

Experimental Workflow for In-vitro Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of luliconazole using the broth microdilution method.

References

- 1. Luliconazole for the treatment of fungal infections: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luliconazole demonstrates potent in vitro activity against dermatophytes recovered from patients with onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. In Vitro and In Vivo Activity of Luliconazole (NND-502) against Planktonic Cells and Biofilms of Azole Resistant Aspergillus fumigatus [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. In vitro antifungal activity of luliconazole (NND-502), a novel imidazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. go.drugbank.com [go.drugbank.com]

The Stereochemical Landscape of Luliconazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luliconazole is a potent, broad-spectrum imidazole antifungal agent renowned for its efficacy in treating superficial mycoses. Its therapeutic success is intrinsically linked to its specific stereochemical configuration. As with many chiral drugs, the spatial arrangement of atoms in luliconazole dictates its pharmacological activity, with one stereoisomer being responsible for the desired therapeutic effect while others may be inactive or contribute to off-target effects. This technical guide provides a comprehensive exploration of the stereochemistry of luliconazole, detailing its isomers, the stereoselective mechanism of action, and the analytical and synthetic methodologies crucial for its development and quality control.

The Stereoisomers of Luliconazole

Luliconazole possesses a chiral center at the C4 position of the dithiolane ring and a carbon-carbon double bond, giving rise to four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active isomer is the (R,E)-enantiomer, which is specifically referred to as luliconazole[1]. The other three stereoisomers—(S,E), (R,Z), and (S,Z)—are considered impurities and are reported to be biologically inactive[1].

Physicochemical and Stereochemical Properties

A summary of the key physicochemical and stereochemical properties of the luliconazole stereoisomers is presented in Table 1. The separation of these isomers is critical for ensuring the purity and efficacy of the final drug product. Supercritical fluid chromatography (SFC) has proven to be a highly effective technique for this purpose[2].

Table 1: Physicochemical and Stereochemical Properties of Luliconazole Isomers

| Property | (R,E)-Luliconazole | (S,E)-Luliconazole | (R,Z)-Luliconazole | (S,Z)-Luliconazole |

| Chemical Name | (-)-(2E)---INVALID-LINK--acetonitrile | (+)-(2E)---INVALID-LINK--acetonitrile | (+)-(2Z)---INVALID-LINK--acetonitrile | (-)-(2Z)---INVALID-LINK--acetonitrile |

| Molecular Formula | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ | C₁₄H₉Cl₂N₃S₂ |

| Molecular Weight | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol | 354.28 g/mol |

| Optical Rotation | (-) | (+) | (+) | (-) |

| Biological Activity | Active | Inactive | Inactive | Inactive |

Note: Specific optical rotation values are not consistently reported in the literature.

Stereoselective Antifungal Activity

The profound difference in antifungal activity among the stereoisomers of luliconazole underscores the importance of stereochemistry in its mechanism of action. The (R,E)-isomer is a potent inhibitor of the fungal enzyme lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway[3][4]. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Comparative Antifungal Potency

The superior activity of the (R,E)-enantiomer is evident when compared to its racemic precursor, lanoconazole, and other antifungal agents. Minimum Inhibitory Concentration (MIC) values are a standard measure of antifungal potency, with lower values indicating greater efficacy.

Table 2: Comparative In Vitro Antifungal Activity (MIC) of Luliconazole and Related Compounds

| Antifungal Agent | Isomeric Composition | Trichophyton rubrum (MIC Range, µg/mL) | Trichophyton mentagrophytes (MIC Range, µg/mL) | Candida albicans (MIC Range, µg/mL) |

| Luliconazole | (R,E)-enantiomer | 0.00012 - 0.004[5] | 0.00024 - 0.002[5] | 0.031 - 0.25[5] |

| Lanoconazole | Racemic mixture | Not specified | Not specified | 0.063 - 0.25[5] |

| Other Isomers | (S,E), (R,Z), (S,Z) | Biologically inactive[1] | Biologically inactive[1] | Biologically inactive[1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Luliconazole exerts its antifungal effect by targeting and inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol in fungi[3][4]. This inhibition is stereoselective, with the (R,E)-isomer exhibiting a high affinity for the enzyme's active site. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a compromised cell membrane, ultimately resulting in fungal cell death.

Caption: Inhibition of lanosterol 14α-demethylase by luliconazole.

Experimental Protocols

The successful development and commercialization of luliconazole rely on robust analytical and synthetic methodologies that can effectively separate and produce the desired (R,E)-stereoisomer with high purity.

Analytical Separation of Stereoisomers by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the chiral separation of luliconazole stereoisomers. The following protocol is adapted from a validated method.

Table 3: SFC Method for Luliconazole Stereoisomer Separation

| Parameter | Value |

| Chromatographic System | Supercritical Fluid Chromatograph |

| Column | Chiralpak IH (250 x 4.6 mm, 5 µm) |

| Mobile Phase | CO₂: Isopropanol (80:20, v/v) |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 40 °C |

| Back Pressure | 100 bar |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Elution Order | RZ(+) > SZ(-) > RE(+) > SE(-) |

This method provides a resolution (Rs) > 1.5 for all stereoisomer pairs within a 5-minute run time.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Analytical separation of four stereoisomers of luliconazole using supercritical fluid chromatography: Thermodynamic aspects and simulation study with chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of a Potent Antifungal: A Technical Guide to the Discovery and Development of Luliconazole

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antifungal therapeutics has been significantly shaped by the development of azole antifungals, a class of drugs that target the fungal cell membrane's integrity. Luliconazole, a topical imidazole antifungal agent, stands out for its potent and broad-spectrum activity, particularly against dermatophytes. This technical guide delves into the discovery and development of luliconazole, with a specific focus on the scientific journey from the racemic compound, lanoconazole, to the single, more active R-enantiomer that is now known as luliconazole. This distinction is critical, as the term "racemic luliconazole" is a misnomer; the therapeutic agent is the enantiomerically pure R-form.[1][2][3] This guide will provide a comprehensive overview of its synthesis, mechanism of action, in vitro and in vivo efficacy, and clinical development, presenting key data in a structured format for scientific professionals.

From Racemate to Enantiopure: The Discovery of Luliconazole

The development of luliconazole is a compelling case study in stereoselective drug design. The journey began with lanoconazole, a racemic mixture of R- and S-enantiomers.[1][2] Preclinical studies revealed that the antifungal activity of lanoconazole resided primarily in the R-enantiomer.[1] The S-enantiomer was found to be inactive.[1] This discovery prompted the focused development of the isolated R-enantiomer, which was named luliconazole.

Comparative Antifungal Activity

In vitro studies consistently demonstrated the superior antifungal potency of luliconazole over its racemic parent, lanoconazole, and other topical antifungal agents.[4] This enhanced activity is a direct result of the stereospecific interaction of the R-enantiomer with its target enzyme.

Table 1: Comparative In Vitro Antifungal Activity (MIC90) of Luliconazole and Lanoconazole against Dermatophytes [4]

| Fungal Species | Luliconazole MIC90 (µg/mL) | Lanoconazole MIC90 (µg/mL) |

| Trichophyton rubrum | 0.001 | 0.004 |

| Trichophyton mentagrophytes | 0.001 | 0.004 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Synthesis and Stereoselective Preparation

The synthesis of luliconazole involves a stereoselective process to isolate the desired R-enantiomer. A common approach is the chemoenzymatic synthesis, which utilizes enzymes for key stereoselective steps.

Chemoenzymatic Synthesis of Luliconazole

A key step in the synthesis is the kinetic resolution of a racemic intermediate, such as 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate, using a lipase enzyme.[5] This enzymatic hydrolysis selectively produces the (S)-β-halohydrin, leaving the desired (R)-acetate. The enantiomerically pure (S)-β-halohydrin is then converted to luliconazole through a series of chemical reactions.[5]

Experimental Protocol: Chemoenzymatic Synthesis of Luliconazole [5]

-

Kinetic Resolution: The racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate is subjected to hydrolysis using a lipase (e.g., Novozym 435®) in a phosphate buffer (pH 7) at 45°C. The reaction is monitored until approximately 50% conversion is achieved, yielding the (S)-β-halohydrin and unreacted (R)-acetate with high enantiomeric excess (>99%).

-

Mesylation: The resulting (S)-β-halohydrin is then subjected to a mesylation reaction.

-

Final Synthesis: The mesylated derivative is reacted with 1-cyanomethylimidazole to yield luliconazole.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and chiral purity.[6][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[8][9]

Signaling Pathway

By inhibiting lanosterol 14α-demethylase, luliconazole blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

The inhibitory activity of luliconazole on lanosterol 14α-demethylase can be assessed using a reconstituted in vitro enzyme assay.[1]

-

Enzyme Preparation: Recombinant human or fungal lanosterol 14α-demethylase (CYP51) and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.

-

Reaction Mixture: The reaction is typically carried out in a potassium phosphate buffer containing the enzymes, lipids (to mimic the membrane environment), and the substrate, lanosterol.

-

Inhibition Assay: Luliconazole, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. The reaction is initiated by the addition of NADPH.

-

Product Analysis: The formation of the demethylated product is monitored over time using methods such as HPLC or LC-MS/MS.

-

IC50 Determination: The concentration of luliconazole that inhibits 50% of the enzyme activity (IC50) is calculated.

In Vitro and In Vivo Efficacy

Extensive preclinical studies have been conducted to evaluate the antifungal spectrum and potency of luliconazole.

In Vitro Susceptibility Testing

The minimum inhibitory concentrations (MICs) of luliconazole against a wide range of fungal pathogens have been determined using standardized methods, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.[10][11]

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2) [10][11]

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates to induce sporulation. A standardized inoculum suspension is prepared and its concentration is adjusted spectrophotometrically.

-

Antifungal Agent Preparation: Luliconazole is dissolved in DMSO to create a stock solution, which is then serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 96 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control.

Table 2: In Vitro Activity of Luliconazole Against Various Fungal Pathogens [10][12]

| Fungal Species | Luliconazole Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | 0.001 |

| Trichophyton mentagrophytes | 0.002 |

| Epidermophyton floccosum | 0.001 |

| Candida albicans | 0.125 |

| Aspergillus fumigatus | 0.03 |

| Fusarium species | 0.005 |

In Vivo Animal Models

The efficacy of topical luliconazole has been evaluated in animal models of dermatophytosis, most commonly the guinea pig model.[12][13][14]

Experimental Protocol: Guinea Pig Model of Tinea Corporis [12]

-

Infection: A defined area on the back of guinea pigs is shaved and abraded, followed by the inoculation of a suspension of Trichophyton mentagrophytes.

-

Treatment: After the establishment of infection (typically 5 days post-inoculation), the animals are treated topically with luliconazole cream (e.g., 1%) once daily for a specified duration (e.g., 4 or 8 days).

-

Efficacy Assessment: The therapeutic efficacy is evaluated based on macroscopic scoring of skin lesions (erythema, scaling) and mycological examination (culture of skin samples) at various time points post-treatment.

Clinical Development and Efficacy

Luliconazole has undergone rigorous clinical evaluation for the treatment of superficial fungal infections.

Clinical Trials for Tinea Pedis

Multiple randomized, double-blind, vehicle-controlled clinical trials have demonstrated the efficacy and safety of luliconazole 1% cream for the treatment of interdigital tinea pedis.[5]

Table 3: Key Efficacy Endpoints from a Phase 3 Clinical Trial of Luliconazole 1% Cream for Tinea Pedis (Day 42) [5]

| Efficacy Endpoint | Luliconazole 1% Cream (n=107) | Vehicle (n=107) | p-value |

| Complete Clearance | 14.0% | 2.8% | <0.001 |

| Effective Treatment | 32.7% | 15.0% | - |

| Mycological Cure | 56.1% | 27.1% | - |

Complete Clearance: Clinical cure (absence of signs and symptoms) and mycological cure (negative KOH and culture). Effective Treatment: Mycological cure with minimal signs and symptoms. Mycological Cure: Negative KOH and culture.

Pharmacokinetics

Pharmacokinetic studies have shown that systemic absorption of luliconazole after topical application is low.[15]

Table 4: Pharmacokinetic Parameters of Luliconazole 1% Cream after 15 Days of Once-Daily Application [15]

| Indication | Mean Cmax (ng/mL) |

| Tinea Pedis | 0.93 ± 1.23 |

| Tinea Cruris | 7.36 ± 2.66 |

Cmax: Maximum plasma concentration.

Conclusion

The development of luliconazole exemplifies a successful transition from a racemic mixture to a highly potent, single-enantiomer antifungal agent. Its discovery was driven by a clear understanding of stereochemistry and its impact on pharmacological activity. Through a combination of efficient chemoenzymatic synthesis, a well-defined mechanism of action, and robust preclinical and clinical evaluation, luliconazole has emerged as a valuable therapeutic option for the topical treatment of superficial fungal infections. This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned the successful development of this important antifungal drug.

References

- 1. mdpi.com [mdpi.com]

- 2. njccwei.com [njccwei.com]

- 3. researchgate.net [researchgate.net]

- 4. Luliconazole Retention in Stratum Corneum and Prevention of Fungal Infection in a Guinea Pig Tinea Pedis Model - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Chiral Nano-Liquid Chromatography and Dispersive Liquid-Liquid Microextraction Applied to the Analysis of Antifungal Drugs in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Formulation and Development of a Water-in-Oil Emulsion-Based Luliconazole Cream: In Vitro Characterization and Analytical Method Validation by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-term therapy with luliconazole, a novel topical antifungal imidazole, in guinea pig models of tinea corporis and tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Luliconazole ethosomes on tinea corporis model of guinea pig [xuebao.301hospital.com.cn]

- 15. researchgate.net [researchgate.net]

Luliconazole's Inhibition of Fungal Lanosterol Demethylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luliconazole is a novel imidazole antifungal agent that exhibits potent activity against a broad spectrum of pathogenic fungi, particularly dermatophytes. Its mechanism of action involves the specific inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This technical guide provides an in-depth analysis of luliconazole's interaction with fungal lanosterol demethylase, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and relevant experimental workflows.

Introduction

Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex multi-step process, and the enzymes involved in this pathway are prime targets for antifungal drug development.[1]

Luliconazole, a synthetic imidazole derivative, has demonstrated superior in vitro and in vivo efficacy against various fungal pathogens.[2] Its primary mode of action is the non-competitive inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][4] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[5][6] By blocking this step, luliconazole leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, ultimately compromising the fungal cell membrane's structure and function, resulting in fungicidal activity against dermatophytes.[2][3]

This guide serves as a comprehensive resource for understanding the molecular interactions, quantitative efficacy, and experimental evaluation of luliconazole as a fungal lanosterol demethylase inhibitor.

Quantitative Data on Antifungal Activity

The in vitro potency of luliconazole has been extensively evaluated against a wide range of fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for luliconazole and comparator antifungal agents. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Luliconazole and Comparator Antifungals against Dermatophyte Isolates

| Fungal Species | No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| Trichophyton rubrum | 308 | Luliconazole | 0.00012 - 0.0025 | 0.00025 | 0.0005 | 0.00022 | [7] |

| Amorolfine | 0.008 - 0.5 | 0.12 | 0.25 | 0.0883 | [7] | ||

| Ciclopirox | 0.03 - 1 | 0.25 | 0.5 | 0.3156 | [7] | ||

| Terbinafine | 0.004 - 0.25 | 0.015 | 0.03 | 0.0195 | [7] | ||

| Trichophyton mentagrophytes | 12 | Luliconazole | 0.00012 - 0.001 | 0.00025 | 0.0005 | 0.00023 | [7] |

| Amorolfine | 0.015 - 0.12 | 0.03 | 0.06 | 0.0389 | [7] | ||

| Ciclopirox | 0.12 - 0.5 | 0.25 | 0.25 | 0.2229 | [7] | ||

| Terbinafine | 0.008 - 0.03 | 0.015 | 0.015 | 0.0138 | [7] | ||

| Trichophyton spp. | 30 | Luliconazole | ≤0.00012 - 0.002 | - | - | 0.00044 | [8][9] |

| Terbinafine | 0.00098 - 0.016 | - | - | 0.0024 | [8][9] | ||

| Trichophyton rubrum | 59 | Luliconazole | 0.00012 - 0.004 | - | 0.001 | - | [10][11] |

| Lanoconazole | - | - | 0.004 | - | [10][11] | ||

| Terbinafine | - | - | 0.03 | - | [10][11] | ||

| Bifonazole | - | - | >1 | - | [10][11] | ||

| Trichophyton mentagrophytes | 26 | Luliconazole | 0.00024 - 0.002 | - | 0.001 | - | [10][11] |

| Lanoconazole | - | - | 0.004 | - | [10][11] | ||

| Terbinafine | - | - | 0.03 | - | [10][11] | ||

| Bifonazole | - | - | >1 | - | [10][11] | ||

| Epidermophyton floccosum | 1 | Luliconazole | 0.001 | - | - | - | [10][11] |

Table 2: In Vitro Activity of Luliconazole and Comparator Antifungals against Candida albicans

| No. of Isolates | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

| 5 | Luliconazole | 0.031 - 0.25 | - | - | - | [10][11] |

| Lanoconazole | 0.063 - 0.25 | - | - | - | [10][11] | |

| Terbinafine | 2 - >64 | - | - | - | [10][11] | |

| Bifonazole | 0.5 - 4 | - | - | - | [10][11] | |

| 10 | Luliconazole | 0.031 - 0.13 | - | - | 0.055 | [8][9] |

| Ketoconazole | 0.0078 - 0.031 | - | - | 0.013 | [8][9] | |

| Terbinafine | 4 - >64 | - | - | 21.1 | [8][9] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, as established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

3.1.1. Materials

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution (e.g., luliconazole in DMSO)

-

Fungal isolate cultured on appropriate agar (e.g., potato dextrose agar)

-

Sterile saline or sterile water with 0.05% Tween 80

-

Spectrophotometer

-

Incubator (35°C)

3.1.2. Procedure

-

Preparation of Antifungal Dilutions:

-

Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the 96-well plates. The final concentrations should bracket the expected MIC of the drug.

-

Each well should contain 100 µL of the diluted antifungal solution.

-

Include a drug-free growth control well (100 µL of RPMI 1640 only) and a sterility control well (200 µL of RPMI 1640).

-

-

Inoculum Preparation:

-

Harvest fungal conidia from a 7- to 14-day-old culture by flooding the agar surface with sterile saline/Tween 80 and gently scraping with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to a 0.4-0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted conidial suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to each well of the microtiter plate (except the sterility control).

-

The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C for 48-96 hours, depending on the growth rate of the fungus.

-

-

Reading and Interpretation of Results:

-

Visually read the MIC as the lowest concentration of the antifungal agent that causes a complete inhibition of growth (for fungicidal drugs) or a significant (≥80%) reduction in growth compared to the drug-free control.

-

Ergosterol Quantification: Spectrophotometric Method

This protocol describes a method for the extraction and quantification of ergosterol from fungal cells to assess the impact of antifungal agents on its synthesis.

3.2.1. Materials

-

Fungal culture grown with and without the antifungal agent

-

25% Alcoholic potassium hydroxide (KOH) solution

-

n-Heptane

-

Sterile distilled water

-

Vortex mixer

-

Water bath (85°C)

-

Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

-

Quartz cuvettes

3.2.2. Procedure

-

Cell Harvesting and Saponification:

-

Harvest fungal cells from liquid culture by centrifugation.

-

Wash the cell pellet with sterile distilled water and determine the wet weight.

-

Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Ergosterol Extraction:

-

After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Allow the layers to separate.

-

-

Spectrophotometric Analysis:

-

Carefully transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance of the heptane extract from 230 to 300 nm.

-

Ergosterol has a characteristic absorption spectrum with peaks at approximately 271, 282, and 293 nm, and a shoulder at 262 nm.

-

The absence of these peaks in treated samples indicates inhibition of ergosterol synthesis.

-

-

Quantification:

-

The ergosterol content can be calculated based on the absorbance at 281.5 nm and 230 nm, which allows for the differentiation of ergosterol from its immediate precursor, 24(28)-dehydroergosterol.[12][13]

-

The percentage of ergosterol inhibition in treated samples is calculated relative to the untreated control.

-

Visualizations

Fungal Ergosterol Biosynthesis Pathway and Luliconazole's Site of Action

Caption: Fungal ergosterol biosynthesis pathway highlighting luliconazole's inhibition of lanosterol 14α-demethylase.

Experimental Workflow for Broth Microdilution Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Diagram of Luliconazole's Mechanism of Action

Caption: Logical flow of luliconazole's mechanism of action, from enzyme inhibition to fungal cell death.

Conclusion

Luliconazole's potent antifungal activity is unequivocally linked to its targeted inhibition of lanosterol 14α-demethylase, a cornerstone of the fungal ergosterol biosynthesis pathway. The extensive quantitative data underscores its superior efficacy, particularly against dermatophytes, when compared to other topical antifungal agents. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro evaluation of luliconazole and other potential lanosterol demethylase inhibitors. The visual diagrams serve to elucidate the complex biochemical pathway, the systematic experimental workflow, and the logical cascade of events that define luliconazole's mechanism of action. This comprehensive technical guide provides valuable insights for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the pursuit of novel therapeutic strategies against fungal infections.

References

- 1. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Ergosterol - Wikipedia [en.wikipedia.org]

- 4. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. CLSI M38-A2 broth microdilution. [bio-protocol.org]

- 12. njccwei.com [njccwei.com]

- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of (Rac)-Luliconazole Using High-Performance Liquid Chromatography

Introduction

Luliconazole is a topical azole antifungal agent used for the treatment of various skin infections. It possesses a chiral center and a double bond, giving rise to four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The pharmacologically active enantiomer is the (R,E)-isomer. Consequently, the enantiomeric purity of Luliconazole is a critical quality attribute in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for the separation and quantification of enantiomers. This application note details a normal phase HPLC method for the chiral separation of (Rac)-Luliconazole.

Key Application Highlights

-

Compound: this compound

-